MSOP

Description

Structure

3D Structure

Properties

IUPAC Name |

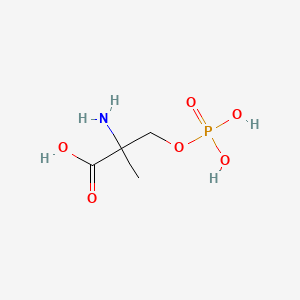

2-amino-2-methyl-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c1-4(5,3(6)7)2-11-12(8,9)10/h2,5H2,1H3,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFCOAGADOGIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398271 | |

| Record name | MSOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66515-29-5 | |

| Record name | MSOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66515-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

α-Methylserine-O-Phosphate: A Technical Guide to its Chemical Properties and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methylserine-O-phosphate is a synthetic amino acid derivative that holds potential interest for researchers in the fields of biochemistry, pharmacology, and drug development. As a phosphorylated analog of α-methylserine, it is structurally positioned to interact with enzymes that recognize phosphorylated serine residues, such as protein phosphatases and kinases. This technical guide provides a comprehensive overview of the known chemical properties of α-methylserine-O-phosphate, details relevant experimental protocols, and explores its potential roles in biological signaling pathways. Due to the limited availability of direct experimental data for this specific compound, information from the closely related and well-studied molecule, O-phosphoserine, is utilized to provide context and infer potential properties.

Core Chemical Properties

The fundamental chemical properties of α-methylserine-O-phosphate are summarized below. While some data are derived from computational models, they provide a valuable starting point for experimental design.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-methyl-3-phosphonooxypropanoic acid | PubChem[1] |

| Molecular Formula | C4H10NO6P | PubChem[1] |

| Molecular Weight | 199.10 g/mol | PubChem[1] |

| Canonical SMILES | CC(COP(=O)(O)O)(C(=O)O)N | PubChem[1] |

| InChI Key | GSFCOAGADOGIGE-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 66515-29-5 | PubChem[1] |

| Computed XLogP3 | -5 | PubChem[1] |

| Computed pKa (Strongest Acidic) | Not available (pKa of phosphate in phosphoserine is ~5.6-6.1[1][2]) | Inferred from phosphoserine data |

| Solubility | Not available (likely soluble in aqueous solutions; low solubility in non-polar organic solvents) | Inferred from properties of phosphorylated amino acids[3][4] |

| Stability | Not available (The phosphate ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions and in the presence of phosphatases.) | General chemical principles |

Experimental Protocols

Synthesis of O-Phospho-Amino Acids

A general method for the phosphorylation of a protected serine derivative can be employed, followed by deprotection. A plausible synthetic route is outlined below.

Workflow for the Synthesis of α-Methylserine-O-Phosphate

Caption: General workflow for the synthesis of α-methylserine-O-phosphate.

Methodology:

-

Protection: The amino group of α-methylserine is protected using a standard protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent side reactions.

-

Phosphorylation: The protected α-methylserine is then reacted with a phosphorylating agent. A common method involves the use of dibenzyl phosphite in the presence of a coupling agent, which yields a protected phosphate ester.

-

Deprotection: The protecting groups on the phosphate (e.g., benzyl groups via hydrogenolysis) and the amino group are removed to yield the final product.

-

Purification: The crude product is purified, typically using ion-exchange chromatography, to isolate the pure α-methylserine-O-phosphate.

Characterization Techniques

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

Workflow for Characterization

Caption: Standard workflow for the characterization of synthesized α-methylserine-O-phosphate.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the exact mass of the molecule, confirming its elemental composition.[6]

-

-

High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE):

-

To assess the purity of the final compound.

-

Potential Role in Signaling Pathways

While no specific signaling pathways involving α-methylserine-O-phosphate have been elucidated, its structure suggests it could act as a stable analog or a modulator of processes involving O-phosphoserine.

Interaction with Protein Phosphatases and Kinases

Protein phosphorylation is a fundamental regulatory mechanism in cellular signaling. Protein kinases add phosphate groups to serine, threonine, or tyrosine residues, while protein phosphatases remove them.

Hypothetical Interaction with Phosphatases and Kinases

Caption: Potential interaction of α-methylserine-O-phosphate with protein phosphatases.

Hypothesized Interactions:

-

Phosphatase Inhibitor: The presence of the α-methyl group may render the molecule resistant to hydrolysis by certain protein phosphatases. If it can still bind to the active site, it could act as a competitive inhibitor. This would make it a valuable tool for studying phosphatase activity.

-

Kinase Substrate/Inhibitor: It is less likely to be a substrate for kinases as it is already phosphorylated. However, it could potentially bind to the active site or an allosteric site of a kinase and modulate its activity.

Conclusion

α-Methylserine-O-phosphate represents an intriguing molecule for chemical biologists and drug discovery scientists. While direct experimental data on its chemical properties are scarce, its structural similarity to O-phosphoserine provides a strong basis for predicting its behavior and designing experiments. Its potential to act as a stable phosphoserine mimetic or a phosphatase inhibitor warrants further investigation. The synthesis and detailed characterization of this compound will be crucial first steps in unlocking its potential as a research tool to probe the complexities of cellular signaling pathways.

References

- 1. Detection of amino acid and peptide phosphate protonation using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Solubility of amino acids, sugars, and proteins | Semantic Scholar [semanticscholar.org]

- 4. condensates.com [condensates.com]

- 5. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of phosphoserine/threonine by nano ultra-performance liquid chromatography-tandem mass spectrometry coupled with microscale labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of alpha-Methylserine-O-phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic and purification strategy for alpha-methylserine-O-phosphate, a non-canonical amino acid of interest in biochemical and pharmaceutical research. While a standardized protocol for this specific molecule is not widely documented, the methodologies presented herein are adapted from established procedures for the synthesis and purification of the closely related O-phosphoserine and its derivatives. This document offers detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key pathways and workflows to aid in the successful production of high-purity alpha-methylserine-O-phosphate.

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. The study of phosphorylation events often relies on the use of non-hydrolyzable or modified phosphoamino acid analogs to probe the function of kinases, phosphatases, and phosphobinding proteins. alpha-Methylserine-O-phosphate, by virtue of its alpha-methyl group, is expected to confer resistance to certain enzymatic activities, such as proteolysis, making it a valuable tool for in vitro and in vivo studies. This guide outlines a robust chemical synthesis approach starting from a commercially available protected alpha-methylserine derivative, followed by a multi-step purification protocol to yield the target compound with high purity.

Proposed Signaling Pathway Involvement

alpha-Methylserine-O-phosphate can be utilized as a stable analog of phosphoserine to investigate signaling pathways where serine phosphorylation is a key regulatory event. For instance, it can be used to study the interactions within a generic kinase-substrate-phosphatase signaling cascade.

Synthesis of alpha-Methylserine-O-phosphate

The proposed synthetic route involves a four-step process starting from N-(tert-butoxycarbonyl)-alpha-methyl-L-serine (Boc-alpha-Me-L-Ser-OH):

-

Esterification of the carboxylic acid to prevent its participation in subsequent reactions.

-

Phosphorylation of the primary alcohol of the serine side chain.

-

Deprotection of the phosphate and amino groups.

-

Saponification of the methyl ester.

Experimental Workflow

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-alpha-methyl-L-serine methyl ester

-

To a solution of N-(tert-butoxycarbonyl)-alpha-methyl-L-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.2 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Step 2: Synthesis of Dibenzyl N-(tert-butoxycarbonyl)-alpha-methyl-O-phospho-L-serine methyl ester

-

Dissolve N-(tert-butoxycarbonyl)-alpha-methyl-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

-

Add 1H-tetrazole (0.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C and add dibenzyl N,N-diisopropylphosphoramidite (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Step 3: Deprotection of Phosphate and Amino Groups

-

Dissolve the protected phospho-amino acid (1.0 eq) in methanol.

-

Add palladium on carbon (10 wt. %) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting residue in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

-

Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Step 4: Saponification of the Methyl Ester

-

Dissolve the crude product from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) (2.0 eq) in water dropwise.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by LC-MS.

-

Neutralize the reaction mixture with a dilute aqueous HCl solution to pH ~7.

-

Concentrate the solution under reduced pressure to obtain the crude alpha-methylserine-O-phosphate.

Summary of Synthetic Yields and Purity

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by LC-MS, %) |

| 1 | Boc-alpha-Me-L-Ser-OMe | Boc-alpha-Me-L-Ser-OH | 233.26 | 1.07 | 0.98 | 92 | >95 |

| 2 | Protected Phospho-ester | Boc-alpha-Me-L-Ser-OMe | 493.50 | 2.12 | 1.80 | 85 | >90 |

| 3 & 4 | alpha-Methylserine-O-phosphate | Protected Phospho-ester | 199.11 | 0.85 | 0.64 | 75 (over 2 steps) | Crude |

Note: Yields and purities are hypothetical and based on typical outcomes for similar reactions.

Purification of alpha-Methylserine-O-phosphate

A two-step purification strategy is proposed to achieve high purity of the final product.

Purification Workflow

Experimental Protocols

Step 1: Ion-Exchange Chromatography

-

Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1x8) and prepare a column. Equilibrate the column with deionized water until the pH of the eluent is neutral.

-

Sample Loading: Dissolve the crude alpha-methylserine-O-phosphate in a minimal amount of deionized water and load it onto the column.

-

Elution:

-

Wash the column with several column volumes of deionized water to remove non-ionic and cationic impurities.

-

Elute the product with a stepwise or linear gradient of a volatile buffer, such as ammonium bicarbonate, from 0 to 1.0 M.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC with ninhydrin staining or a phosphate assay) to identify the fractions containing the product.

-

Desalting: Pool the product-containing fractions and remove the buffer salts by lyophilization.

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column and Mobile Phases: Use a preparative C18 column. The mobile phase will consist of:

-

Solvent A: 0.1% trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Purification:

-

Dissolve the partially purified product from the ion-exchange step in Solvent A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the product using a shallow gradient of Solvent B (e.g., 0-10% B over 30 minutes).

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC.

-

Final Product Isolation: Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Summary of Purification Results

| Purification Step | Input Mass (mg) | Output Mass (mg) | Recovery (%) | Purity (by HPLC, %) |

| Ion-Exchange | 640 | 480 | 75 | ~90 |

| RP-HPLC | 480 | 360 | 75 | >98 |

Note: Mass, recovery, and purity values are hypothetical and serve as a guide.

Characterization of Final Product

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to the methyl and methylene protons of the alpha-methylserine backbone. |

| ³¹P NMR | Chemical Shift (δ, ppm) | A single peak characteristic of a phosphate monoester. |

| Mass Spec (ESI-) | m/z | [M-H]⁻ at 198.03 |

Note: Expected results are based on the structure of alpha-methylserine-O-phosphate.

Conclusion

This guide provides a detailed, albeit theoretical, framework for the synthesis and purification of alpha-methylserine-O-phosphate. The proposed methodologies are based on well-established chemical principles for the synthesis of phosphorylated amino acids. Researchers undertaking this synthesis should be aware that optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity. The successful synthesis of this compound will provide a valuable tool for the study of protein phosphorylation and its role in cellular signaling.

alpha-methylserine-O-phosphate CAS number and synonyms

This technical guide provides an in-depth overview of α-methylserine-O-phosphate, a key substrate analog used in biochemical assays, particularly in the context of drug discovery targeting protein tyrosine phosphatases. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification

| Identifier | Value |

| Compound Name | α-Methylserine-O-phosphate |

| CAS Number | 136449-21-9 |

| Synonyms | O-Phospho-α-methylserine, (2S)-2-Amino-2-(phosphonooxymethyl)propanoic acid |

Biochemical Data

α-Methylserine-O-phosphate serves as a stable substrate for various phosphatases. Its resistance to non-enzymatic hydrolysis makes it a reliable tool for high-throughput screening and enzyme kinetics. The following table summarizes key quantitative data related to its use with Protein Tyrosine Phosphatase 1B (PTP1B), a major target in diabetes and obesity research.

| Parameter | Value | Enzyme | Notes |

| Michaelis Constant (Km) | 1.4 mM | PTP1B | Represents the substrate concentration at which the reaction rate is half of Vmax. |

| Assay Concentration | 2 mM | PTP1B | Typical substrate concentration used in PTP1B inhibition assays. |

Experimental Protocols

PTP1B Inhibition Assay using α-Methylserine-O-phosphate

This protocol outlines a common method for screening potential inhibitors of PTP1B using α-methylserine-O-phosphate as a substrate. The assay measures the amount of free phosphate released by the enzymatic reaction.

1. Principle:

PTP1B catalyzes the hydrolysis of the phosphate group from α-methylserine-O-phosphate. In the presence of an inhibitor, this activity is reduced. The released inorganic phosphate is quantified using a colorimetric agent, such as Malachite Green, which forms a colored complex with phosphate, allowing for spectrophotometric measurement.

2. Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

PTP1B Enzyme: Recombinant human PTP1B, diluted in Assay Buffer to the desired working concentration.

-

Substrate: O-Phospho-α-methylserine, prepared as a concentrated stock (e.g., 20 mM in Assay Buffer) and used at a final concentration of 2 mM.

-

Test Compound (Inhibitor): Diluted in DMSO or Assay Buffer to various concentrations. A common screening concentration is 50 μM.

-

Detection Reagent: Malachite Green solution.

3. Assay Procedure:

-

Plate Setup: Add 2.5 µL of the test compound solution (or DMSO for control) to the wells of a 96-well microplate.

-

Enzyme Addition: Add 50 µL of the diluted PTP1B enzyme solution to each well.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the O-Phospho-α-methylserine substrate solution to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination and Detection: Stop the reaction by adding 100 µL of the Malachite Green detection reagent. This reagent will also initiate color development.

-

Color Development: Incubate at room temperature for 15-20 minutes.

-

Measurement: Read the absorbance at a wavelength of 620 nm or 650 nm using a microplate reader.

4. Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

Where:

-

Absorbance_Inhibitor is the absorbance of the well with the enzyme, substrate, and test compound.

-

Absorbance_Control is the absorbance of the well with the enzyme, substrate, and DMSO (no inhibitor).

-

Absorbance_Blank is the absorbance of the well with substrate and buffer only (no enzyme).

Visualizations

Experimental Workflow for PTP1B Inhibition Screening

The following diagram illustrates the sequential steps of the high-throughput screening assay described above.

Caption: Workflow of a PTP1B enzymatic assay using α-methylserine-O-phosphate.

Unveiling the Biological Activity of alpha-Methylserine-O-phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methylserine-O-phosphate (MSOP) is a synthetic compound that has garnered interest in the field of neuroscience for its specific interaction with metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its primary role as a selective antagonist for a specific subtype of mGluRs. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing its activity, and explores potential secondary mechanisms of action. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's function and evaluation.

Core Biological Activity: Selective Antagonism of Metabotropic Glutamate Receptors

The principal biological activity of (RS)-alpha-methylserine-O-phosphate is its function as a selective and competitive antagonist of the L-2-amino-4-phosphonobutyrate (L-AP4)-sensitive presynaptic metabotropic glutamate receptor (mGluR).[1][2] This selectivity is a key feature of this compound, as it shows significantly lower affinity for other mGluR subtypes, such as the (1S,3S)-1-aminocyclopentane-1,3-dicarboxylate (ACPD)-sensitive presynaptic mGluRs.[1][2] Notably, this compound and its derivatives have been reported to have no activity on postsynaptic mGluRs or ionotropic glutamate receptors.[1][2]

Quantitative Data: Receptor Binding Affinity

The antagonist potency of this compound has been quantified by determining its apparent dissociation constant (KD) at different presynaptic mGluRs. The data clearly indicates a higher affinity for the L-AP4-sensitive receptor.

| Compound | Receptor Target | Apparent Dissociation Constant (KD) |

| (RS)-alpha-methylserine-O-phosphate (this compound) | L-AP4-sensitive presynaptic mGluR | 51 µM[1][2] |

| (RS)-alpha-methylserine-O-phosphate (this compound) | (1S,3S)-ACPD-sensitive presynaptic mGluR | > 700 µM[1][2] |

| (RS)-alpha-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE) | (1S,3S)-ACPD-sensitive presynaptic mGluR | 73 µM[1] |

| (RS)-alpha-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE) | L-AP4-sensitive presynaptic mGluR | 221 µM[1] |

Signaling Pathway of L-AP4-Sensitive Presynaptic mGluRs

L-AP4-sensitive mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8 (Group III mGluRs), are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. Their activation by an agonist like L-AP4 leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of voltage-gated calcium channels, ultimately leading to a reduction in neurotransmitter release from the presynaptic terminal. As a competitive antagonist, this compound blocks the binding of agonists to these receptors, thereby preventing this signaling cascade and the subsequent inhibition of neurotransmitter release.

Experimental Protocols

Protocol for Assessing mGluR Antagonist Activity

The antagonist activity of this compound is typically assessed using electrophysiological recordings from neonatal rat motoneurones. The following protocol is a synthesized representation of the methodology described in the literature.[1][3]

Objective: To determine the antagonist effect of this compound on the depression of monosynaptic excitation induced by an mGluR agonist (e.g., L-AP4).

Materials:

-

Isolated brainstem-spinal cord preparation from neonatal rats (P0-P4).[1]

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.

-

(RS)-alpha-methylserine-O-phosphate (this compound).

-

L-AP4 (or other mGluR agonist).

-

Glass microelectrodes for stimulation and recording.

-

Electrophysiology recording setup (amplifier, digitizer, etc.).

Procedure:

-

Preparation of the Isolated Brainstem-Spinal Cord:

-

Humanely euthanize neonatal rats in accordance with institutional guidelines.

-

Dissect out the brainstem and spinal cord and place it in chilled aCSF.

-

Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.

-

-

Electrophysiological Recording:

-

Place a stimulating electrode on a dorsal root and a recording electrode on the corresponding ventral root to record the monosynaptic reflex.

-

Deliver single stimuli to the dorsal root to evoke a stable baseline monosynaptic excitatory postsynaptic potential (EPSP) in the motoneurones.

-

-

Agonist Application:

-

Perfuse the preparation with a known concentration of L-AP4.

-

Observe and record the depression of the monosynaptic EPSP amplitude, which indicates the activation of presynaptic inhibitory mGluRs.

-

-

Antagonist Application:

-

After washing out the agonist and allowing the EPSP to return to baseline, pre-incubate the preparation with a specific concentration of this compound for a sufficient duration.

-

Co-apply the same concentration of L-AP4 in the continued presence of this compound.

-

Record the resulting EPSP amplitude. A reduction in the L-AP4-induced depression of the EPSP indicates antagonist activity of this compound.

-

-

Data Analysis:

-

Measure the amplitude of the EPSPs under baseline, agonist-only, and agonist + antagonist conditions.

-

Calculate the percentage of inhibition of the EPSP by the agonist in the absence and presence of the antagonist.

-

Construct dose-response curves for the antagonist to determine its apparent KD.

-

References

- 1. Electrophysiology on Isolated Brainstem-spinal Cord Preparations from Newborn Rodents Allows Neural Respiratory Network Output Recording - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha-Methyl derivatives of serine-O-phosphate as novel, selective competitive metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological properties of neonatal rat motoneurones studied in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Methylserine-O-phosphate Structural Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathway interactions of structural analogs of alpha-methylserine-O-phosphate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and a summary of key quantitative data. While direct information on alpha-methylserine-O-phosphate is limited in publicly available literature, this guide focuses on closely related and functionally significant phosphoserine analogs.

Introduction to Phosphoserine Analogs

Phosphorylation of serine residues is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, protein-protein interactions, and enzyme activity. Consequently, stable analogs of phosphoserine are invaluable tools for dissecting these pathways and for the development of novel therapeutics. These analogs are typically designed to be resistant to hydrolysis by phosphatases, allowing for more sustained biological effects. Key modifications include the replacement of the phosphate ester oxygen with a methylene or difluoromethylene group, creating non-hydrolyzable phosphonate mimics.

Synthesis of Phosphoserine Analogs

The chemical synthesis of phosphoserine analogs can be challenging due to the presence of multiple reactive functional groups. A common and effective strategy involves the use of protecting groups to selectively mask the amino and carboxyl moieties while the phosphorylation or phosphonylation is carried out on the hydroxyl group of serine or a serine derivative.

Allyl-Protection and Palladium-Mediated Deprotection Strategy

A versatile method for the synthesis of phosphoserine analogs employs allyl protecting groups for the phosphate and carboxyl functionalities, in conjunction with a standard protecting group for the amine (e.g., Boc or Cbz). This strategy offers the advantage of mild deprotection conditions using palladium catalysis.

Experimental Protocol: Synthesis of a Protected Phosphoserine Analog

-

Protection of Serine: Commercially available N-Boc-serine is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like dimethylformamide (DMF) to yield N-Boc-serine allyl ester.

-

Phosphorylation: The hydroxyl group of N-Boc-serine allyl ester is then phosphorylated. A common method involves treatment with phosphorus oxychloride (POCl₃) and triethylamine in an anhydrous solvent such as dichloromethane (DCM) at low temperature (e.g., 0°C). The reaction is then quenched with an excess of allyl alcohol to form the diallyl phosphate ester.

-

Purification: The resulting protected phosphoserine analog is purified using column chromatography on silica gel.

Experimental Protocol: Deprotection

-

Palladium-Catalyzed Deprotection: The fully protected phosphoserine analog is dissolved in a suitable solvent system, often a mixture of DCM and methanol. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added along with a scavenger for the allyl group, such as phenylsilane.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The deprotected phosphoserine analog can then be purified by recrystallization or ion-exchange chromatography.

Quantitative Biological Data

Structural analogs of alpha-methylserine-O-phosphate are potent modulators of various enzymes, particularly phosphatases. The following tables summarize key quantitative data for the inhibitory activity of several phosphoserine analogs.

| Inhibitor | Target Enzyme | IC₅₀ (µM) | Type of Inhibition | Reference |

| p-chloromercuriphenylsulfonic acid (CMPSA) | Phosphoserine Phosphatase | 9 | Noncompetitive | [1] |

| Glycerylphosphorylcholine | Phosphoserine Phosphatase | 18 | Uncompetitive | [1] |

| Fluoride | Phosphoserine Phosphatase | 770 | - | [1] |

| (Naphth-2-yl)difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP-1B) | 40-50 | Competitive | [2][3] |

| (Napthy-1-yl)difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP-1B) | 40-50 | - | [2][3] |

| Aryl-containing phosphonates | Serine/Threonine Phosphatase 2A (PP-2A) | 45-50 | - | [2][3] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Role in Signaling Pathways

Phosphoserine and its analogs play critical roles in mediating protein-protein interactions, which are central to cellular signaling. Two well-characterized examples are the interaction with 14-3-3 proteins and the modulation of signaling cascades involving SH2 domains.

Interaction with 14-3-3 Proteins

14-3-3 proteins are a family of highly conserved regulatory molecules that bind to phosphoserine-containing motifs on a wide variety of target proteins. This binding can alter the target protein's conformation, enzymatic activity, subcellular localization, or stability. Phosphoserine analogs can be used to study these interactions with enhanced stability.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases are a major class of cell surface receptors that, upon ligand binding, autophosphorylate tyrosine residues in their intracellular domains. These phosphotyrosine sites serve as docking sites for proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades. While SH2 domains are specific for phosphotyrosine, the principle of phosphorylation-dependent protein recruitment is a central theme in signal transduction. Non-hydrolyzable phosphoserine analogs incorporated into peptides or proteins can be used to investigate and potentially interfere with analogous signaling pathways that are dependent on serine phosphorylation.

Conclusion

Structural analogs of alpha-methylserine-O-phosphate, particularly non-hydrolyzable phosphoserine mimetics, are powerful chemical tools for the study of phosphorylation-dependent biological processes. Their synthesis, while requiring careful control of protecting groups, is achievable through established chemical routes. The quantitative data on their inhibitory effects on key enzymes like phosphatases highlight their potential as therapeutic leads. Furthermore, their ability to modulate critical signaling pathways underscores their importance in fundamental and applied biomedical research. This guide provides a foundational understanding for scientists and researchers to further explore the potential of these fascinating molecules.

References

- 1. Novel phosphoserine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Methylserine-O-phosphate (MSOP): A Selective Group III Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-methylserine-O-phosphate (MSOP), a key pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). Initially synthesized and characterized in the mid-1990s, this compound has been instrumental in elucidating the physiological roles of group III mGluRs. This document details the history, synthesis, and pharmacological properties of this compound, presenting quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for its characterization and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate its application in research and drug development.

Discovery and History

Alpha-methylserine-O-phosphate, commonly abbreviated as this compound, emerged from research in the mid-1990s focused on developing selective ligands for the newly characterized metabotropic glutamate receptors. Key publications from research groups led by Thomas and Jane described the synthesis and pharmacological activity of α-methyl derivatives of serine-O-phosphate as novel, selective, and competitive antagonists of group III mGluRs.[1] These studies established this compound as a valuable tool for distinguishing the functions of group III mGluRs from other glutamate receptor subtypes.

The primary contribution of this compound to the field of neuroscience has been its ability to selectively block the activity of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are predominantly presynaptic and play a crucial role in modulating neurotransmitter release. This compound's utility lies in its selectivity for this group of receptors, with little to no activity at group I and II mGluRs or ionotropic glutamate receptors.[1] However, it is important to note that this compound does not readily cross the blood-brain barrier, limiting its use to in vitro preparations or direct administration into the central nervous system for in vivo studies.

Pharmacological Data

The pharmacological profile of this compound is characterized by its selective antagonism of group III mGluRs. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Receptor/System | Value | Reference |

| Apparent Dissociation Constant (KD) | L-AP4-sensitive presynaptic mGluR (spinal cord) | 51 µM | [1] |

| Apparent Dissociation Constant (KD) | (1S,3S)-ACPD-sensitive presynaptic mGluR (spinal cord) | > 700 µM |

Experimental Protocols

Synthesis of (RS)-α-Methylserine-O-phosphate

Step 1: Protection of α-Methylserine

-

Protect the amino group of (RS)-α-methylserine with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate), under basic conditions.

-

Protect the carboxylic acid group as a methyl or ethyl ester by reacting the N-protected amino acid with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride).

Step 2: Phosphorylation

-

The hydroxyl group of the protected α-methylserine is then phosphorylated. A common method involves the use of a phosphoramidite reagent, such as dibenzyl N,N-diisopropylphosphoramidite, followed by oxidation (e.g., with m-CPBA).

-

Alternatively, phosphorylation can be achieved using a phosphorylating agent like dibenzyl phosphite in the presence of a condensing agent.

Step 3: Deprotection

-

The protecting groups are removed to yield the final product. The specific deprotection steps depend on the protecting groups used.

-

For example, Boc and benzyl ester groups can be removed by hydrogenolysis (e.g., using H2 and a palladium catalyst).

-

The final product is then purified, typically by ion-exchange chromatography.

Characterization of mGluR Antagonism in Neonatal Rat Spinal Cord (Electrophysiology)

This protocol is based on the methods used in the initial characterization of this compound.

1. Preparation of the Spinal Cord-Dorsal Root Ganglion Explant:

-

Isolate the spinal cord with attached dorsal root ganglia from neonatal rats (P0-P4).

-

Place the preparation in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

2. Electrophysiological Recording:

-

Stimulate a dorsal root using a suction electrode.

-

Record the resulting monosynaptic excitatory postsynaptic potentials (EPSPs) from a corresponding motoneuron in the ventral horn using an intracellular electrode.

3. Agonist Application:

-

Establish a baseline recording of the EPSP amplitude.

-

Apply a known group III mGluR agonist, such as L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid), to the bath to induce a depression of the EPSP.

4. Antagonist Application (this compound):

-

After washing out the agonist and allowing the EPSP to recover, co-apply the agonist with varying concentrations of this compound.

-

A competitive antagonist like this compound will cause a parallel rightward shift in the agonist dose-response curve.

5. Data Analysis:

-

Measure the amplitude of the EPSPs in the presence and absence of the agonist and antagonist.

-

Calculate the dose-response curves and determine the apparent KD of this compound using a Schild plot analysis.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the group III mGluR signaling pathway and a typical experimental workflow for characterizing a novel antagonist.

Caption: Group III mGluR signaling pathway.

Caption: Workflow for mGluR antagonist characterization.

References

The Potential of Alpha-Methylserine-O-Phosphate in Neurological Disorders: A Technical Guide

Executive Summary: Alpha-methylserine-O-phosphate (AMSP) is a promising prodrug designed for the targeted inhibition of serine racemase, a key enzyme in the regulation of D-serine-mediated glutamatergic neurotransmission. By converting to its active form, alpha-methylserine (AMS), AMSP offers a therapeutic strategy to mitigate the excitotoxicity implicated in a range of neurological disorders, most notably ischemic stroke and traumatic brain injury. This document provides a comprehensive overview of the mechanism of action, preclinical data, and potential therapeutic applications of AMSP, intended for researchers and drug development professionals.

Introduction: The Role of D-Serine and Serine Racemase in Neuropathology

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is a central mechanism of neuronal damage in various acute and chronic neurological conditions. Serine racemase is the primary enzyme responsible for the synthesis of D-serine from L-serine in the brain. Consequently, the inhibition of serine racemase presents a compelling therapeutic target to reduce D-serine levels and ameliorate NMDA receptor-mediated excitotoxicity.

Mechanism of Action of Alpha-Methylserine-O-Phosphate

Alpha-methylserine-O-phosphate is a water-soluble prodrug of alpha-methylserine (AMS). The phosphate group enhances the bioavailability of AMS, allowing for systemic administration. Following administration, AMSP is hydrolyzed by endogenous phosphatases to release the active compound, AMS.

AMS acts as a potent and selective competitive inhibitor of serine racemase. By binding to the active site of the enzyme, AMS prevents the conversion of L-serine to D-serine, thereby reducing the levels of this NMDA receptor co-agonist in the brain. This reduction in D-serine availability leads to a decrease in NMDA receptor activation and subsequent excitotoxic neuronal death.

Figure 1: Mechanism of action of AMSP in reducing NMDA receptor-mediated excitotoxicity.

Preclinical Data

In Vitro Activity

Alpha-methylserine has been demonstrated to be a potent inhibitor of serine racemase. The inhibitory constant (Ki) for alpha-methylserine has been reported to be approximately 6 µM.

In Vivo Efficacy in an Ischemic Stroke Model

The therapeutic potential of AMSP has been evaluated in a murine model of transient middle cerebral artery occlusion (MCAO), a standard model for ischemic stroke. In these studies, intraperitoneal administration of AMSP resulted in a significant reduction in infarct volume and improved neurological outcomes.

Quantitative Data Summary

| Parameter | Value | Compound | Enzyme | Reference |

| Ki | ~6 µM | Alpha-methylserine | Serine Racemase |

| Study | Model | Administration | Dosage | Outcome | Reference |

| Infarct Volume Reduction | Mouse MCAO | Intraperitoneal | 300 mg/kg | Significant reduction in infarct size | |

| Neurological Score | Mouse MCAO | Intraperitoneal | 300 mg/kg | Improved neurological function |

Experimental Protocols

Synthesis of Alpha-Methylserine-O-Phosphate

A plausible synthetic route for AMSP, based on available literature, involves the phosphorylation of N-protected alpha-methylserine followed by deprotection.

Materials: N-Boc-alpha-methylserine, dibenzyl phosphite, carbon tetrachloride, triethylamine, dichloromethane, palladium on carbon, hydrogen gas, methanol.

Procedure:

-

To a solution of N-Boc-alpha-methylserine in dichloromethane, add triethylamine and cool to 0°C.

-

Slowly add a solution of dibenzyl phosphite in carbon tetrachloride.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting N-Boc-alpha-methylserine-O-dibenzyl phosphate by column chromatography.

-

Dissolve the purified product in methanol and add palladium on carbon.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere.

-

After the reaction is complete, filter the catalyst and concentrate the filtrate to yield alpha-methylserine-O-phosphate.

Figure 2: General workflow for the synthesis of alpha-methylserine-O-phosphate.

In Vivo Ischemic Stroke Model (MCAO)

Animal Model: Adult male C57BL/6 mice (20-25 g).

Procedure:

-

Anesthetize the mouse with isoflurane.

-

Make a midline cervical incision and expose the common carotid artery.

-

Introduce a filament into the internal carotid artery to occlude the middle cerebral artery.

-

After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

-

Administer AMSP (300 mg/kg, i.p.) or vehicle at the time of reperfusion.

-

Assess neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.

-

At 48 hours post-MCAO, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Harvest the brains and section them for histological analysis.

-

Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Potential Therapeutic Applications

The primary therapeutic application for AMSP is in the acute treatment of ischemic stroke . Its ability to reduce excitotoxicity makes it a candidate for neuroprotection in the critical hours following an ischemic event. Other potential applications where excitotoxicity plays a role include:

-

Traumatic Brain Injury (TBI): To mitigate secondary injury cascades.

-

Epilepsy: To reduce seizure-induced neuronal damage.

-

Neurodegenerative Diseases: As a potential disease-modifying agent in conditions with an excitotoxic component, such as Huntington's disease or Amyotrophic Lateral Sclerosis (ALS).

Figure 3: Logical relationship between AMSP's mechanism and its therapeutic applications.

Future Directions and Challenges

While preclinical data are promising, further investigation is required to advance AMSP to the clinical setting. Key areas for future research include:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of AMSP and AMS are necessary.

-

Toxicology: Comprehensive toxicology and safety pharmacology studies are required before human trials can be initiated.

-

Clinical Trials: To date, there is no publicly available information on clinical trials of AMSP. Well-designed clinical trials will be essential to establish the safety and efficacy of AMSP in human populations.

Conclusion

Alpha-methylserine-O-phosphate represents a promising neuroprotective agent with a clear mechanism of action targeting excitotoxicity. Its efficacy in preclinical models of ischemic stroke highlights its potential as a therapeutic for acute neurological injuries. Further research into its pharmacokinetic and safety profiles will be crucial for its translation into a clinical candidate.

Navigating the Metabolic Landscape of α-Methylserine-O-phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated metabolic stability of α-methylserine-O-phosphate. In the absence of extensive direct research on this specific molecule, this document synthesizes data from structurally related compounds, including O-phosphoamino acids and α-methylated amino acids, to project its metabolic fate and provide robust experimental frameworks for its evaluation. The principles and methodologies outlined herein are designed to equip researchers with the necessary tools to investigate the pharmacokinetics and metabolic liabilities of α-methylserine-O-phosphate and similar phospho-prodrugs.

Core Concepts: Metabolic Stability of α-Methylserine-O-phosphate

The metabolic stability of α-methylserine-O-phosphate is primarily influenced by two key structural features: the O-phosphate group and the α-methyl group. The O-phosphate moiety renders the molecule susceptible to hydrolysis by phosphatases, which are ubiquitous throughout the body, particularly in the liver, bone, and intestines. This enzymatic cleavage would release inorganic phosphate and α-methylserine.

The α-methyl group, on the other hand, is expected to confer a degree of metabolic protection. By blocking the α-carbon, it prevents common metabolic pathways for amino acids, such as transamination and racemization. This steric hindrance can significantly increase the biological half-life of the parent molecule compared to its non-methylated counterpart, O-phosphoserine.

Quantitative Data on Metabolic Stability

Due to the limited availability of direct studies on α-methylserine-O-phosphate, the following tables summarize expected metabolic stability data based on findings for analogous compounds. These values should be considered as starting points for experimental investigation.

Table 1: Predicted In Vitro Metabolic Stability of α-Methylserine-O-phosphate

| System | Primary Enzyme(s) | Predicted Half-Life (t½) | Key Metabolite(s) | Reference Compound(s) |

| Human Liver Microsomes | Alkaline Phosphatases | > 60 min | α-Methylserine | Phosphomonoester prodrugs |

| Human Plasma | Alkaline Phosphatases | 30 - 60 min | α-Methylserine | O-Phosphoamino acids |

| Simulated Intestinal Fluid | Intestinal Alkaline Phosphatase | < 30 min | α-Methylserine | Fosfomycin, Phosphoserine |

Table 2: Anticipated Pharmacokinetic Parameters of α-Methylserine-O-phosphate

| Parameter | Predicted Value | Rationale | Reference Compound(s) |

| Bioavailability (Oral) | Low to Moderate | Susceptible to intestinal and first-pass metabolism by phosphatases. | Phosphomonoester prodrugs |

| Volume of Distribution (Vd) | Low | The phosphate group increases polarity, likely restricting distribution to extracellular fluid. | O-Phosphoamino acids |

| Clearance (CL) | Moderate to High | Primarily driven by phosphatase-mediated hydrolysis in plasma and tissues. | Phosphoserine |

| Primary Elimination Route | Renal | The polar nature of the parent compound and its primary metabolite, α-methylserine, suggests renal excretion. | α-Methyl-L-dopa |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the metabolic stability of α-methylserine-O-phosphate.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of α-methylserine-O-phosphate in the presence of liver microsomes, a key in vitro model for drug metabolism.

Materials:

-

α-Methylserine-O-phosphate

-

Pooled human liver microsomes (HLM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

NADPH regenerating system (optional, to assess oxidative metabolism)

-

Control compounds (e.g., a known stable compound and a known labile compound)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of α-methylserine-O-phosphate in a suitable solvent (e.g., water or DMSO).

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing PBS, HLM (e.g., at a final concentration of 0.5 mg/mL), and the NADPH regenerating system (if included).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding α-methylserine-O-phosphate to a final concentration of, for example, 1 µM.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Include control incubations: without microsomes (to assess chemical stability) and without substrate.

-

Centrifuge the quenched samples to pellet the protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Quantify the remaining concentration of α-methylserine-O-phosphate at each time point.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of α-methylserine-O-phosphate in plasma, primarily to assess its susceptibility to plasma enzymes like phosphatases.

Materials:

-

α-Methylserine-O-phosphate

-

Freshly collected or pooled human plasma (with anticoagulant, e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Control compounds

-

Acetonitrile or other suitable organic solvent

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of α-methylserine-O-phosphate.

-

Thaw the plasma at 37°C.

-

Spike α-methylserine-O-phosphate into the plasma to a final concentration (e.g., 10 µM).

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and immediately quench it with 3 volumes of ice-cold acetonitrile.

-

Include a control sample where the compound is added to plasma that has already been quenched at time zero.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Plot the percentage of compound remaining versus time and calculate the half-life.

Visualizations

The following diagrams illustrate key conceptual frameworks for understanding the metabolism and experimental evaluation of α-methylserine-O-phosphate.

Caption: Predicted metabolic pathway of α-methylserine-O-phosphate.

Caption: General workflow for in vitro metabolic stability assays.

Alpha-Methylserine-O-Phosphate: A Technical Guide for Researchers

Alpha-methylserine-O-phosphate (AMSP) is a synthetic analog of the endogenous signaling molecule L-serine-O-phosphate (L-SOP). Its strategic design, featuring a methyl group in the alpha position, confers resistance to degradation by phosphatases, making it a valuable tool for elucidating the physiological roles of L-SOP and its associated signaling pathways. This guide provides an in-depth overview of AMSP, including its synthesis, mechanism of action, quantitative data, and detailed experimental protocols for its study.

Synthesis of (±)-α-Methylserine O-Phosphate

AMSP is synthesized from α-methyl-DL-serine. The process involves a multi-step chemical procedure including protection of the amino and carboxyl groups, phosphorylation, and subsequent deprotection to yield the final product. The resulting compound is a racemic mixture of (±)-α-Methylserine O-phosphate.

Experimental Protocol: Synthesis and Purification

A detailed method for the synthesis of (±)-α-Methylserine O-phosphate has been described and involves the following key steps:

-

Starting Material: The synthesis begins with α-methyl-DL-serine.

-

Phosphorylation: The hydroxyl group of the serine analog is phosphorylated. A common method involves using a phosphorylating agent like dibenzyl phosphite in the presence of a coupling agent.

-

Purification: The crude product is purified using anion-exchange chromatography. A typical procedure involves dissolving the material in water, applying it to a Dowex 1 (acetate form) column, and eluting with a gradient of acetic acid.

-

Characterization: The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

Alpha-methylserine-O-phosphate functions as a competitive antagonist at a specific, yet-to-be-fully-identified orphan G-protein coupled receptor (GPCR). L-serine-O-phosphate is the endogenous ligand for this receptor. By binding to the receptor without activating it, AMSP blocks the signaling cascade that would normally be initiated by L-SOP. Its resistance to phosphatase degradation ensures a more stable and prolonged antagonism compared to the natural ligand, making it an ideal pharmacological tool.

Quantitative Data

The antagonistic activity of AMSP has been quantified in functional assays. The potency is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Compound | Parameter | Value | Cell Line | Assay Type |

| (±)-α-Methylserine O-phosphate | pA2 | 5.2 | CHO-K1 (aequorin-exp.) | Intracellular Ca2+ Mobilization |

Experimental Protocols

Functional Assay for Antagonist Activity

The antagonist properties of AMSP can be determined using a functional assay that measures the downstream effects of GPCR activation, such as changes in intracellular calcium concentration ([Ca2+]i).

Protocol: Aequorin-Based Calcium Mobilization Assay

This protocol outlines the steps to determine the pA2 value of AMSP using Chinese Hamster Ovary (CHO-K1) cells stably expressing both the orphan GPCR and the photoprotein aequorin.

-

Cell Culture: CHO-K1 cells co-expressing the receptor of interest and aequorin are cultured to confluence in appropriate media (e.g., Ham's F-12).

-

Cell Preparation: Cells are harvested, washed with a buffer (e.g., DMEM/F-12), and centrifuged.

-

Aequorin Reconstitution: The cell pellet is resuspended in the assay buffer and incubated with the cofactor coelenterazine h in the dark to reconstitute the active aequorin photoprotein.

-

Antagonist Incubation: The cell suspension is then incubated with varying concentrations of alpha-methylserine-O-phosphate (or vehicle for control) for a set period.

-

Agonist Challenge: The cells are challenged with a range of concentrations of the agonist, L-serine-O-phosphate.

-

Signal Detection: The resulting luminescence, generated by aequorin upon Ca2+ binding, is measured immediately using a luminometer.

-

Data Analysis: Dose-response curves for L-SOP are generated in the presence and absence of different AMSP concentrations. A Schild plot analysis is then used to calculate the pA2 value for AMSP.

Proposed Signaling Pathway

While the L-SOP signaling pathway is still under active investigation, AMSP has been crucial in defining its basic components. The current understanding is that L-SOP binds to and activates a specific GPCR, leading to downstream cellular responses, likely including the mobilization of intracellular calcium. AMSP competes with L-SOP for the same binding site on the receptor, thereby inhibiting these downstream events.

Alpha-Methylserine-O-Phosphate: A Technical Guide to Safety and Handling

Hazard Identification and Classification

Based on the data for the analogous compound O-Phospho-L-serine, alpha-methylserine-O-phosphate is anticipated to be classified as a hazardous substance.

GHS Classification (Inferred):

-

Skin Corrosion/Irritation: Category 1B/2 (Causes severe skin burns and irritation).[1][2]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation).[1]

GHS Pictograms (Inferred):

| Pictogram | Hazard Class |

| GHS05 | Corrosion[2] |

| GHS07 | Exclamation Mark |

Signal Word (Inferred): Danger[2]

Hazard Statements (Inferred):

-

H314: Causes severe skin burns and eye damage.[2]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[2]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (Inferred): A comprehensive list of precautionary statements can be found in the detailed safety data sheets for O-Phospho-L-serine.[1][3] Key precautions include:

-

Prevention: Do not breathe dust.[2][3] Wash skin thoroughly after handling.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]

-

Response: If on skin (or hair), immediately remove all contaminated clothing and rinse skin with water.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Immediately call a poison center or doctor.[3]

-

Storage: Store in a well-ventilated place.[1] Keep container tightly closed.[1] Store locked up.[1][3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

The following data is for O-Phospho-L-serine and should be considered indicative for alpha-methylserine-O-phosphate.

| Property | Value | Source |

| Physical State | Crystalline Powder | [3] |

| Color | White / Off-white | [3] |

| Melting Point | ~190 °C | |

| Solubility | Soluble in hot water (50 mg/mL) | [3] |

| Storage Temperature | 4°C | [4] |

| Stability | Store in a tightly-closed container away from incompatible substances. | [1] |

Toxicological Information

No specific toxicological data (e.g., LD50) for alpha-methylserine-O-phosphate or O-Phospho-L-serine was found in the reviewed documents. However, the primary hazards are related to its corrosive and irritant effects on the skin, eyes, and respiratory tract.[2]

As an organophosphate, it is prudent to handle the compound with measures to avoid inhalation and skin contact, as some compounds in this class can have neurotoxic effects by inhibiting acetylcholinesterase.[5][6][7]

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended as a minimum:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Eye/Face Protection: Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or when generating dust, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 (or better) respirator is recommended.

General Handling Workflow

The following diagram outlines a general workflow for handling alpha-methylserine-O-phosphate.

References

Technical Guide: Physicochemical Properties of α-Methylserine-O-phosphate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific quantitative solubility data for α-methylserine-O-phosphate is limited. This guide provides an overview of its expected solubility based on its chemical properties and offers generalized experimental protocols for its determination.

Introduction to α-Methylserine-O-phosphate

α-Methylserine-O-phosphate is a synthetic amino acid analog that serves as a stable mimetic of O-phosphoserine. The presence of the methyl group at the alpha position provides steric hindrance, which can protect the molecule from enzymatic degradation by phosphatases and other enzymes. This stability makes it a valuable tool in biochemical and pharmacological research, particularly in studies involving protein phosphorylation and cell signaling pathways where transient phosphorylation events are critical. Understanding its physicochemical properties, such as solubility, is crucial for its effective use in experimental settings and for potential applications in drug development.

Solubility Profile of α-Methylserine-O-phosphate

Expected Solubility:

-

High Solubility: Expected to be highly soluble in aqueous solutions, such as water, phosphate-buffered saline (PBS), and other biological buffers. The phosphate group is ionized at physiological pH, contributing significantly to its hydrophilic character.

-

Low Solubility: Expected to have very low solubility in non-polar organic solvents like hexane and dichloromethane.

-

Variable Solubility: Solubility in polar organic solvents such as ethanol, methanol, and DMSO may vary and would need to be determined empirically.

A summary of expected solubility is presented below:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous Buffers | Water, PBS, TRIS buffer | High | The phosphate and amino acid moieties are polar and readily form hydrogen bonds. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but may be less effective than water. |

| Polar Aprotic | DMSO, DMF | Moderate | Polarity allows for some interaction, but lacks hydrogen bond donation. |

| Non-Polar Organic | Hexane, Toluene | Very Low | Lack of favorable intermolecular interactions with the polar solute. |

Experimental Protocol for Aqueous Solubility Determination

The following is a generalized protocol for determining the aqueous solubility of a polar compound like α-methylserine-O-phosphate using the shake-flask method, a widely accepted standard.

Objective: To determine the equilibrium solubility of α-methylserine-O-phosphate in a given aqueous buffer at a specific temperature.

Materials:

-

α-Methylserine-O-phosphate (solid)

-

Aqueous buffer of choice (e.g., 100 mM phosphate buffer, pH 7.4)

-

Microcentrifuge tubes (2 mL)

-

Thermostatic shaker/incubator

-

Analytical balance

-

Micro-pipettes

-

Centrifuge capable of handling microcentrifuge tubes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and appropriate solvents for standard preparation

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid α-methylserine-O-phosphate to a series of microcentrifuge tubes. The amount should be more than what is expected to dissolve.

-

Add a known volume (e.g., 1 mL) of the desired aqueous buffer to each tube.

-

-

Equilibration:

-

Securely cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved α-methylserine-O-phosphate.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of α-methylserine-O-phosphate of known concentrations.

-

Calculate the concentration of the dissolved compound in the supernatant based on the calibration curve.

-

The solubility is reported in units such as mg/mL or mol/L.

-

The workflow for this experimental protocol can be visualized as follows:

Workflow for determining aqueous solubility.

Role in Signaling Pathways

α-Methylserine-O-phosphate is designed to act as a stable analog of O-phosphoserine. In cell signaling, protein kinases phosphorylate serine residues on target proteins, creating phosphoserine docking sites for other proteins containing binding domains like SH2 or 14-3-3. This phosphorylation event is often transient and is reversed by phosphatases. By using a non-hydrolyzable analog like α-methylserine-O-phosphate, researchers can "trap" signaling complexes for study or constitutively activate or inhibit a pathway.

A generic signaling pathway where such a mimetic would be relevant is depicted below:

Generic kinase signaling pathway.

Methodological & Application

The Role of Alpha-Methylserine-O-Phosphate in Neuroscience, Not Phosphatase Assays: An Application Note and Protocol for Phosphatase Activity Measurement

Initial investigations into the use of alpha-methylserine-O-phosphate as a substrate for phosphatase activity assays have revealed no supporting scientific literature or protocols. Instead, evidence strongly indicates that alpha-methylserine-O-phosphate functions as an antagonist for group III metabotropic glutamate receptors (mGluRs), playing a role in the modulation of glutamatergic neurotransmission.

Given this finding, this document will first clarify the established role of alpha-methylserine-O-phosphate. Subsequently, to meet the needs of researchers, scientists, and drug development professionals for a detailed protocol on phosphatase activity assays, we provide a comprehensive application note using the well-established and widely utilized phosphatase substrate, p-Nitrophenyl phosphate (pNPP), with a focus on alkaline phosphatase (ALP).

Part 1: The True Identity of Alpha-Methylserine-O-Phosphate

Alpha-methylserine-O-phosphate is a chemical compound primarily recognized for its activity as a selective antagonist of group III metabotropic glutamate receptors, including mGluR4 and mGluR7. These receptors are involved in the regulation of synaptic transmission and plasticity throughout the central nervous system. The primary application of alpha-methylserine-O-phosphate in research is to probe the physiological and pathological functions of these specific glutamate receptors, particularly in the context of neurological and psychiatric disorders. There is currently no evidence to suggest its use as a substrate for measuring phosphatase activity.

Part 2: Application Notes and Protocols for Alkaline Phosphatase Activity Assays using p-Nitrophenyl Phosphate (pNPP)

Introduction

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[1] They are ubiquitous in nature and play crucial roles in various physiological processes, including bone mineralization, signal transduction, and phosphate transport.[1][2] The measurement of ALP activity is a common diagnostic and research tool. This application note provides a detailed protocol for the colorimetric determination of ALP activity using p-Nitrophenyl phosphate (pNPP) as a substrate.[3][4]

The assay is based on the enzymatic hydrolysis of pNPP by ALP, which results in the formation of p-nitrophenol (pNP) and inorganic phosphate.[3] Under alkaline conditions, pNP exhibits a yellow color with a maximum absorbance at 405 nm.[5] The rate of pNP formation is directly proportional to the ALP activity in the sample.

Data Presentation

The kinetic parameters of an enzyme are essential for characterizing its activity. Below is a summary of typical kinetic data for Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP as the substrate.

| Parameter | Value (in 50 mM Tris-HCl, pH 11) | Value (in 100 mM glycine-NaOH, pH 9.5) |

| Vmax | 3.12 µmoles/min/unit | 1.6 µmoles/min/unit |

| Km | 7.6 x 10⁻⁴ M | 4 x 10⁻⁴ M |

| kcat | 82.98 s⁻¹ | 42.55 s⁻¹ |

| Table 1: Kinetic parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP. Data is illustrative and may vary based on specific experimental conditions.[6] |

Experimental Protocols

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate tablets or powder

-

Alkaline Phosphatase (e.g., Calf Intestinal Alkaline Phosphatase)

-

Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop Solution (e.g., 3 M NaOH)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Purified water

-

Sample containing alkaline phosphatase (e.g., cell lysate, serum)

Procedure:

-

Reagent Preparation:

-

pNPP Substrate Solution (10 mg/mL): Dissolve one pNPP tablet (or the equivalent powder) in the appropriate volume of Assay Buffer. Prepare this solution fresh before each use and protect it from light.

-

ALP Standard Solutions: Prepare a series of dilutions of a known concentration of ALP in Assay Buffer to generate a standard curve.

-

Sample Preparation: Dilute the biological sample with Assay Buffer to ensure the ALP activity falls within the linear range of the assay.

-

-

Assay Protocol:

-

Pipette 50 µL of each ALP standard and sample dilution into separate wells of the 96-well plate.

-

For blank wells, add 50 µL of Assay Buffer.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the pNPP Substrate Solution to all wells.

-

Incubate the plate at the same temperature for a defined period (e.g., 15-60 minutes), protected from light. The incubation time should be optimized based on the enzyme activity.

-

Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow.[5]

-

Measure the absorbance of each well at 405 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all standards and samples.

-

Plot the absorbance of the ALP standards versus their known concentrations to generate a standard curve.